molecular formula C16H12N2 B11545794 2-Methyl-11H-indeno[1,2-b]quinoxaline

2-Methyl-11H-indeno[1,2-b]quinoxaline

Cat. No.: B11545794
M. Wt: 232.28 g/mol
InChI Key: QRXUDQZDUGFKRO-UHFFFAOYSA-N
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Description

2-Methyl-11H-indeno[1,2-b]quinoxaline is a nitrogen-containing heterocyclic compound based on the indenoquinoxaline scaffold, which is recognized as a privileged structure in medicinal chemistry . This core structure is present in a wide number of drug candidates and is known for its diverse biological properties . Researchers are particularly interested in indenoquinoxaline derivatives for their significant potential as c-Jun N-terminal kinase (JNK) inhibitors . JNKs are mitogen-activated protein kinases (MAPKs) that play a central role in many physiologic and pathologic processes, including inflammation, apoptosis, and ischemia-reperfusion injury . Inhibition of JNK signaling is a promising therapeutic strategy for a range of diseases, such as rheumatoid arthritis, neurodegenerative disorders, and insulin resistance . While specific pharmacological data for this compound is subject to ongoing research, closely related analogs have demonstrated potent sub-micromolar binding affinity to JNK isoforms and have shown selectivity for JNK1 and JNK3 over JNK2 . The biological activity of these compounds is strongly linked to their ability to fit into the ATP-binding pocket of the JNK catalytic site, potentially acting as competitive inhibitors . The indenoquinoxaline scaffold is also under investigation for other biological activities, including antitumor and antimicrobial effects, highlighting its versatility as a key intermediate in organic synthesis and drug discovery . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

2-methyl-11H-indeno[1,2-b]quinoxaline

InChI

InChI=1S/C16H12N2/c1-10-6-7-12-11(8-10)9-15-16(12)18-14-5-3-2-4-13(14)17-15/h2-8H,9H2,1H3

InChI Key

QRXUDQZDUGFKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4N=C3C2

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Mechanistic Investigations of 11h Indeno 1,2 B Quinoxaline Formation

Elucidation of Reaction Pathways

The primary and most classical route to the indeno[1,2-b]quinoxaline core is the acid-catalyzed condensation and subsequent cyclization of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as ninhydrin (B49086) or indan-1,2-dione. mdpi.comchim.itencyclopedia.pub This reaction proceeds through a sequence of nucleophilic additions and dehydrations to form the fused pyrazine (B50134) ring.

Proposed Intermediates and Transition States

The formation of the quinoxaline (B1680401) ring is a stepwise process involving several key intermediates. The generally accepted mechanism proceeds as follows:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of 4-methylbenzene-1,2-diamine on one of the carbonyl carbons of the indane-1,2-dione precursor. This step forms a tetrahedral carbinolamine or hemiaminal intermediate.

Dehydration to Imine: The hemiaminal intermediate is unstable and readily undergoes dehydration to form a more stable imine (Schiff base) intermediate.

Intramolecular Cyclization: The second amino group of the diamine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key cyclization step forms a five-membered heterocyclic intermediate, a dihydro-indenoquinoxaline derivative.

Aromatization: The final step involves the aromatization of the newly formed ring. This typically occurs via the elimination of a molecule of water, often facilitated by an oxidative process, to yield the stable, conjugated 2-Methyl-11H-indeno[1,2-b]quinoxaline product.

Role of Specific Catalysts and Reaction Conditions

The efficiency and environmental impact of indeno[1,2-b]quinoxaline synthesis are significantly influenced by the choice of catalyst and reaction conditions. Modern synthetic approaches have focused on greener and milder methods. researchgate.net

Mandelic acid has been identified as an effective, low-cost, and metal-free organocatalyst for this transformation. It functions as a Brønsted acid, protonating a carbonyl oxygen of the dione. This protonation increases the electrophilicity of the carbonyl carbon, thereby activating it for the initial nucleophilic attack by the diamine and facilitating the subsequent condensation and cyclization steps under mild conditions, such as at room temperature in aqueous ethanol (B145695).

In another green approach, β-cyclodextrin (β-CD) serves as a supramolecular catalyst in aqueous media. mdpi.comnih.gov Its mechanism involves the formation of a host-guest inclusion complex. The hydrophobic inner cavity of the β-CD encapsulates the aromatic diamine substrate, bringing it into close proximity with the dicarbonyl compound and promoting the reaction. mdpi.comresearchgate.net This biomimetic catalysis not only enhances the reaction rate but also allows the process to occur under neutral, aqueous conditions.

Table 1: Catalysts and Conditions in Indeno[1,2-b]quinoxaline Synthesis

Catalyst Reactants Solvent Conditions Proposed Role of Catalyst
Mandelic Acid o-phenylenediamine, Ninhydrin Aqueous Ethanol Room Temp. Acts as a Brønsted acid to activate the carbonyl group for nucleophilic attack.
β-Cyclodextrin o-phenylenediamine, 2-Indanone (B58226) Water Room Temp. Forms a host-guest complex with the diamine, facilitating molecular interaction and reaction in an aqueous medium. mdpi.comresearchgate.net
None (Thermal) o-phenylenediamine, Ninhydrin Acetic Acid/Methanol Reflux The solvent (acetic acid) provides the necessary acidic environment for the condensation reaction.

Computational Approaches to Reaction Mechanism Understanding

To complement experimental findings, computational studies provide deeper insights into the reaction energetics, transition state structures, and electronic properties governing the formation of indeno[1,2-b]quinoxaline derivatives.

Molecular Electron Density Theory (MEDT) Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of electron density changes throughout a reaction. mdpi.commdpi.com In the context of related heterocyclic syntheses, such as [3+2] cycloaddition reactions to form spiro-indeno[1,2-b]quinoxalines, MEDT has been employed to study the reaction mechanism. nih.gov

This theory analyzes the electrophilic and nucleophilic characteristics of the reactants to predict the polarity and feasibility of the reaction. nih.gov For instance, in the cycloaddition reaction of an azomethine ylide (the nucleophile) with a chalcone (B49325) derivative (the electrophile), MEDT analysis can predict the high polar character of the reaction. nih.gov The study of the reaction path through MEDT can elucidate whether the mechanism is concerted or stepwise and can explain the observed regioselectivity and stereoselectivity by analyzing the activation energies and the bonding evolution along the reaction coordinate. nih.govrsc.org

Spectroscopic Evidence for Mechanistic Hypotheses (e.g., 2D NOESY NMR)

Spectroscopic techniques provide direct evidence for proposed reaction intermediates and mechanistic pathways. In particular, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY NMR) has been instrumental in validating the role of supramolecular catalysts like β-cyclodextrin. mdpi.commdpi.com

A study on the β-CD catalyzed synthesis of the indeno[1,2-b]quinoxaline skeleton provided compelling evidence for the formation of a host-guest inclusion complex. mdpi.comresearchgate.net The 2D NOESY NMR spectrum showed clear cross-peaks, indicating spatial proximity between the protons of the aromatic diamine (o-phenylenediamine) and the inner protons (H-3 and H-5) of the β-cyclodextrin cavity. mdpi.commdpi.com Conversely, no such correlations were observed for the 2-indanone reactant, proving that only the diamine is encapsulated by the catalyst. mdpi.com This spectroscopic evidence directly supports the hypothesis that β-cyclodextrin's catalytic activity stems from its ability to bind the diamine and present it for reaction. mdpi.comresearchgate.net

Table 2: Summary of 2D NOESY NMR Mechanistic Findings

Reactant Pair Observed NOE Correlation Interpretation Mechanistic Implication
o-phenylenediamine + β-CD Yes (between aromatic protons of diamine and inner H-3/H-5 protons of β-CD) The diamine molecule enters the hydrophobic cavity of the β-cyclodextrin. Confirms the formation of a host-guest inclusion complex, which is the basis of the catalytic action. mdpi.com
2-Indanone + β-CD No The 2-indanone molecule does not enter the β-cyclodextrin cavity. The catalytic effect of β-CD is specific to activating the diamine component of the reaction. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of the 11H-indeno[1,2-b]quinoxaline system, NMR provides unambiguous evidence for the connectivity of atoms and the chemical environment of each nucleus.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental structural information. In the ¹H NMR spectrum of the related 7,8-dimethyl-11H-indeno[1,2-b]quinoxaline, the aromatic protons appear as multiplets in the downfield region, while the aliphatic protons of the methyl groups and the CH₂ group at the 11-position show distinct signals at characteristic chemical shifts nih.gov. For instance, the two methyl groups appear as a singlet at 2.50 ppm, and the methylene (B1212753) protons (CH₂) at the C11 position resonate as a singlet around 4.11 ppm nih.gov.

Similarly, the ¹³C NMR spectrum provides the chemical shift for each unique carbon atom in the molecule. For the unsubstituted parent compound, 11H-indeno[1,2-b]quinoxaline, fifteen distinct carbon signals are observed, confirming the complex fused-ring structure. The methylene carbon at C11 typically appears around 35.9 ppm nih.gov.

Table 1: Representative ¹H and ¹³C NMR Data for Selected 11H-indeno[1,2-b]quinoxaline Derivatives in CDCl₃ nih.gov
CompoundSelected ¹H NMR Chemical Shifts (δ, ppm)Selected ¹³C NMR Chemical Shifts (δ, ppm)
11H-indeno[1,2-b]quinoxaline 8.34–8.26 (m, 1H), 8.21 (dd, 1H), 8.11 (dd, 1H), 7.75 (m, 2H), 7.68 (dt, 1H), 7.56 (m, 2H), 4.17 (s, 2H, C11-H)159.48, 154.67, 143.52, 142.07, 141.26, 138.04, 131.15, 129.26, 129.21, 128.97, 128.84, 128.06, 125.83, 122.70, 35.98 (C11)
7,8-dimethyl-11H-indeno[1,2-b]quinoxaline 8.31–8.15 (m, 1H), 7.92 (s, 1H), 7.83 (s, 1H), 7.55–7.48 (m, 2H), 4.11 (s, 2H, C11-H), 2.50 (s, 6H, Me)158.46, 153.73, 143.26, 140.82, 140.15, 139.47, 139.16, 138.40, 130.62, 128.44, 128.21, 127.90, 125.71, 122.36, 35.94 (C11), 20.29 (Me), 20.25 (Me)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations. Techniques like COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. For complex mechanistic studies, such as investigating the role of a catalyst in the synthesis of the indeno[1,2-b]quinoxaline skeleton, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to understand the spatial relationships and interactions between molecules nih.gov.

Vibrational (IR) and Mass Spectrometry for Functional Group and Molecular Integrity Analysis

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. For the indeno[1,2-b]quinoxaline family, IR spectra would confirm the presence of C=N stretching vibrations characteristic of the quinoxaline (B1680401) ring system and C-H stretching from the aromatic and aliphatic parts of the molecule. In a related derivative, 11H-indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone, characteristic C=N stretching bands were observed at 1546 and 1587 cm⁻¹ mdpi.com.

Mass spectrometry (MS) is essential for determining the molecular weight of the compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), provides highly accurate mass measurements. For the isomeric mixture of 7/8-methyl-11H-indeno[1,2-b]quinoxaline, the protonated molecule [M+H]⁺ was calculated to have a mass of 233.1073 and was experimentally found at 233.1068, confirming the molecular formula C₁₆H₁₃N₂⁺ nih.gov. This technique is invaluable for verifying the successful synthesis of the target compound.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected 11H-indeno[1,2-b]quinoxaline Derivatives nih.gov
CompoundMolecular Formula ([M+H]⁺)Calculated Mass (m/z)Found Mass (m/z)
11H-indeno[1,2-b]quinoxaline C₁₅H₁₁N₂⁺219.0917219.0912
7,8-dimethyl-11H-indeno[1,2-b]quinoxaline C₁₇H₁₅N₂⁺247.1230247.1229
Table 3: Selected Crystallographic Data for 11H-indeno[1,2-b]quinoxalin-11-one researchgate.net
ParameterValue
Chemical Formula C₁₅H₈N₂O
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 23.688 (3)
b (Å) 3.7862 (5)
c (Å) 11.5730 (16)
Temperature (K) 100

Complementary Analytical Techniques for Compound Characterization

In addition to the primary spectroscopic methods, other analytical techniques are routinely used to characterize and assess the purity of compounds like 2-Methyl-11H-indeno[1,2-b]quinoxaline. Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity nih.govmdpi.com. By comparing the retention factor (Rf) of the product to that of the starting materials, chemists can determine when a reaction is complete. It is also used to identify the appropriate solvent system for purification by column chromatography.

Theoretical Chemistry and Computational Studies of 2 Methyl 11h Indeno 1,2 B Quinoxaline and Its Analogues

Density Functional Theory (DFT) for Electronic Structure and Geometric Parameters

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of indenoquinoxaline systems. ekb.eg These calculations provide a fundamental understanding of the molecule's behavior at the quantum level. By employing functionals like B3LYP, researchers can accurately model optimized structures and vibrational spectra for this class of compounds. ekb.egresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netscispace.com

In quinoxaline (B1680401) derivatives, DFT calculations show that the HOMO and LUMO are typically centered on the core heterocyclic skeleton. researchgate.net For instance, studies on N-phenylindolo[2,3-b]quinoxalines reveal that the HOMO, HOMO-1, and HOMO-2 orbitals are primarily located on the indoloquinoxaline core. researchgate.net A larger HOMO-LUMO gap suggests high stability and resistance to oxidation-reduction reactions. researchgate.netscispace.com Computational studies on various quinoxaline derivatives have been performed to determine these values, providing insight into their electronic behavior. researchgate.net

Table 1: Calculated Electronic Properties of Representative Quinoxaline Analogues using DFT

Compound/Analogue HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Quinoxaline Derivative 1 -6.11 -1.25 4.86

Note: Data is based on representative quinoxaline compounds to illustrate typical values obtained through DFT calculations. researchgate.net

DFT calculations are instrumental in studying the three-dimensional structure and isomerism of indenoquinoxaline derivatives. The parent 11H-indeno[1,2-b]quinoxalin-11-one molecule is nearly planar, a structural feature confirmed by crystallographic data. researchgate.net However, the introduction of bulky substituents can induce twists in the fused-ring system. For example, in 11,11-Diphenyl-11H-indeno[1,2-b]quinoxaline, the indenoquinoxaline ring system is twisted relative to the pendant benzene (B151609) rings. nih.gov

Computational methods have been particularly useful in investigating the Z,E-isomerism in derivatives containing a C=N double bond, such as oximes and azines. For certain 11H-indeno[1,2-b]quinoxalin-11-one oxime analogues, DFT calculations have been used to evaluate the Gibbs free energy (ΔG°298) for the equilibrium between Z and E isomers. nih.gov In one study, the E-isomer of an oxime derivative in chloroform (B151607) was found to be more stable, with a calculated ΔG°298 of 10.38 kJ/mol for the Z to E conversion. nih.gov Similarly, for an azine derivative, DFT results indicated that the E,E-configuration is the most thermodynamically favorable. mdpi.com These studies show that isomerism can often be predicted and explained through computational analysis of the relative stabilities of different geometric arrangements. mdpi.comresearchgate.net

DFT provides a reliable means of predicting spectroscopic data, which can then be correlated with experimental results to confirm molecular structures. ias.ac.in Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method combined with a functional like B3LYP. nih.govresearchgate.net Such calculations for 1H and 13C NMR spectra of quinoxaline derivatives generally show good agreement with experimental values, although some deviations can occur, for instance with N-H protons, due to intermolecular interactions not accounted for in gas-phase calculations. ias.ac.in The presence of Z and E isomers in certain derivatives leads to distinct sets of proton signals in 1H-NMR spectra, a phenomenon that can be rationalized through computational models. nih.gov

Electronic transitions, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This method calculates absorption maxima (λmax) and oscillator strengths, which correspond to electronic transitions, often of the n→π* or π→π* type. ias.ac.in For quinoxalinone derivatives, TD-DFT calculations have been used to analyze the electronic transitions responsible for their UV absorption profiles. ias.ac.in

Table 2: Example Correlation of Experimental and Calculated Spectroscopic Data for a Quinoxaline Analogue

Spectroscopic Data Experimental Value Calculated Value (Method)
1H NMR Chemical Shift (ppm) 7.00 - 8.40 Comparable (GIAO-DFT)
13C NMR Chemical Shift (ppm) 106.66 - 158.44 Good agreement (GIAO-DFT)

Note: This table presents a generalized correlation based on findings for various quinoxalinone derivatives to demonstrate the predictive power of DFT methods. ias.ac.inmdpi.com

Molecular Dynamics Simulations and Docking Studies

Beyond static properties, computational methods like molecular docking and molecular dynamics (MD) are used to simulate the behavior of indenoquinoxaline derivatives in biological systems. These techniques are crucial for drug discovery, helping to elucidate how these molecules interact with protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. This method has been extensively applied to analogues of 11H-indeno[1,2-b]quinoxaline to understand their biological activity.

Derivatives of the 11H-indeno[1,2-b]quinoxalin-11-one scaffold have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs). nih.govnih.gov Docking studies suggest these compounds act as competitive inhibitors by interacting with the JNK catalytic site. nih.govnih.gov Specific interactions identified for active indenoquinoxalines with JNK3 include hydrogen bonds with key amino acid residues like Asn152, Gln155, and Met149. researchgate.net Similarly, docking studies of other quinoxaline and quinazolinone derivatives have revealed crucial hydrogen bonding and pi-pi stacking interactions with enzymes like COX-2, highlighting the structural features necessary for potent inhibition. mdpi.com

Table 3: Summary of Molecular Docking Studies on Indenoquinoxaline Analogues and Related Compounds

Compound Class Target Enzyme Key Interacting Residues Primary Interaction Type
Indenoquinoxalin-11-one Oximes JNK3 Asn152, Gln155, Met149 Hydrogen Bonding
Fluorinated Indenoquinoxalines α-Amylase, α-Glucosidase (Not specified) Not specified

Note: This table summarizes findings from various molecular docking studies on analogues. researchgate.netmdpi.comnih.gov

While DFT is excellent for calculating the stability of specific, static conformations, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of a molecule over time. MD simulations can reveal how the indenoquinoxaline scaffold and its substituents fluctuate and adapt within a biological environment, such as the binding pocket of an enzyme.

Table of Mentioned Compounds

Compound Name
2-Methyl-11H-indeno[1,2-b]quinoxaline
11H-indeno[1,2-b]quinoxaline
11H-indeno[1,2-b]quinoxalin-11-one
(11H-indeno[1,2-b]quinoxalin-11-ylidene)thiocarbohydrazone
N-phenylindolo[2,3-b]quinoxaline
11,11-Diphenyl-11H-indeno[1,2-b]quinoxaline
11H-indeno[1,2-b]quinoxalin-11-one oxime
11H-indeno[1,2-b]quinoxalin-11-one azine
Quinoxalinone

Research into Molecular Interactions and Their Mechanistic Basis Non Clinical Focus

Mechanistic Studies of Target Engagement by 11H-Indeno[1,2-b]quinoxaline Derivatives

Derivatives of the 11H-indeno[1,2-b]quinoxaline nucleus have been investigated as inhibitors of several key enzymes implicated in disease pathways. researchgate.net Mechanistic studies, often combining chemical synthesis, biological evaluation, and computational modeling, have provided valuable insights into how these compounds engage with their molecular targets.

c-Jun N-terminal Kinase (JNK) Inhibition:

A significant body of research has focused on 11H-indeno[1,2-b]quinoxalin-11-one oxime derivatives as inhibitors of c-Jun N-terminal kinases (JNKs), which are crucial mediators in stress signaling pathways related to inflammatory diseases. nih.govnih.govresearchgate.net Molecular modeling studies suggest that these derivatives act as competitive inhibitors, binding to the catalytic site of the JNK enzyme. nih.govnih.gov This interaction is crucial for their biological effect, which includes the inhibition of lipopolysaccharide (LPS)-induced activation of nuclear factor-κB/activating protein 1 (NF-κB/AP-1) and the subsequent production of inflammatory cytokines like interleukin-6 (IL-6). nih.govnih.gov Direct confirmation of JNK inhibition has been demonstrated through the observed suppression of LPS-induced c-Jun phosphorylation in human monocytic cells by selected compounds. nih.govresearchgate.net

The binding affinity of these derivatives for the three main JNK isoforms (JNK1, JNK2, and JNK3) has been quantified, with several compounds showing sub-micromolar affinity. nih.govnih.gov Notably, some derivatives exhibit selectivity, preferentially binding to JNK1 and JNK3 over JNK2. nih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

More recently, the 11H-indeno[1,2-b]quinoxaline scaffold has been incorporated into novel spiro-compounds designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. nih.gov The design strategy involved merging the indenoquinoxaline core with other pharmacophoric motifs. nih.gov Molecular dynamics and docking simulations for a lead compound from this series indicated that it stabilizes within the CDK2 active site primarily through hydrophobic interactions with key amino acid residues. nih.gov This suggests a mechanism of action centered on blocking the kinase's catalytic function, thereby halting cell cycle progression. nih.gov

Structure-activity relationship (SAR) analyses have been crucial in optimizing the interaction of 11H-indeno[1,2-b]quinoxaline derivatives with their target enzymes. For JNK inhibitors, the core 11H-indeno[1,2-b]quinoxalin-11-one nucleus has been established as an effective scaffold for inhibitor development. nih.gov

Systematic modifications to this core have revealed key structural determinants for binding affinity and selectivity:

Oxime Substitution: The introduction of an oxime group at the 11-position and subsequent derivatization of this group have been central to developing potent JNK inhibitors. nih.govnih.gov For instance, the compound 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime (10c) demonstrated particularly high potency, with dissociation constants (Kd) in the nanomolar range for JNK1 and JNK3. nih.gov

Ring Substituents: Modifications to the tetracyclic indenoquinoxaline moiety have also been explored. The presence and position of substituents on the benzene (B151609) rings of the quinoxaline (B1680401) system can influence binding affinity. nih.gov

The following table summarizes the JNK binding affinity for selected 11H-indeno[1,2-b]quinoxalin-11-one derivatives, illustrating the structure-activity relationships.

CompoundJNK1 Kd (nM)JNK2 Kd (nM)JNK3 Kd (nM)
IQ-1 (11H-indeno[1,2-b]quinoxalin-11-one oxime)431000130
10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime)2241076
Tryptanthrin-6-oxime 150>1000275
6e 60230100
7a 50430110
Data sourced from Schepetkin, I. A., et al. (2019). nih.gov

Role of Molecular Features in Interaction Specificity

The specificity of 11H-indeno[1,2-b]quinoxaline derivatives for particular enzyme isoforms is dictated by subtle differences in their molecular architecture. The planar, aromatic, fused-ring system is a foundational feature contributing to its stability and interaction potential. ontosight.airesearchgate.net

For JNK inhibitors, selectivity for JNK1/JNK3 over JNK2 is a recurring observation. nih.gov This specificity likely arises from the precise shape, size, and electronic properties of the substituted oxime side chain, which can exploit subtle differences in the amino acid composition of the ATP-binding pockets of the JNK isoforms. The ability of certain side chains to form specific hydrogen bonds or engage in favorable hydrophobic interactions within the JNK1 and JNK3 catalytic sites, which are not as favorable in the JNK2 site, is a key determinant of this selectivity.

In the context of CDK2 inhibitors, the design rationale explicitly involved "biomimetic scaffold hopping" to create a three-dimensional spiro-architecture. nih.gov This moves away from a purely planar structure to create a more rigid and conformationally defined molecule. The specificity of these spiro-indenoquinoxalines for CDK2 is attributed to the precise spatial arrangement of their constituent parts, including the clubbed benzimidazole (B57391) scaffold, which allows the compound to fit snugly into the target's binding site and engage in specific hydrophobic interactions. nih.gov The stereochemistry of these spiro compounds is also critical, with the absolute configuration playing a definitive role in biological activity. nih.gov

Advanced Materials Science and Photophysical Investigations of the Indeno 1,2 B Quinoxaline Scaffold

Applications in Organic Electronic Materials and Dyes

The indeno[1,2-b]quinoxaline core is a significant constituent in the field of organic electronics and dye chemistry. Derivatives of this scaffold have been investigated for their utility in creating organic semiconductors and as functional dyes. researchgate.net The strong electron-accepting nature of the quinoxaline (B1680401) unit, combined with the extended π-conjugation of the fused ring system, makes these compounds suitable for various electronic applications. beilstein-journals.org Quinoxaline-based N-heteroacenes have shown promise as hole transport layers in quantum dot light-emitting diodes (QLEDs), highlighting their potential in advanced display technologies. nih.gov

The indeno[1,2-b]quinoxaline structure serves as a versatile building block for synthesizing more complex, functional organic materials. researchgate.netresearchgate.net Its chemical stability and the potential for functionalization at various positions allow for the systematic tuning of its electronic and optical properties. This adaptability makes it an attractive starting point for creating materials tailored for specific applications in organic electronics. beilstein-journals.orgmdpi.com For instance, the introduction of different functional groups can modify the energy levels (HOMO/LUMO) and charge transport characteristics of the resulting materials, making them suitable for use as n-type semiconductors in organic field-effect transistors (OFETs). beilstein-journals.org The synthesis of these materials often involves condensation reactions, such as the reaction between ninhydrin (B49086) and substituted o-phenylenediamines. researchgate.netnih.gov

Application AreaRole of Indeno[1,2-b]quinoxaline ScaffoldReference
Organic SemiconductorsCore structural unit for n-type materials researchgate.netbeilstein-journals.org
DyesChromophoric system researchgate.net
Organic ElectronicsBuilding block for functional layers beilstein-journals.orgmdpi.com
QLEDsPotential hole transport layer material nih.gov

Exploration in Photonic Sensing Technologies

While direct applications of 2-Methyl-11H-indeno[1,2-b]quinoxaline in photonic sensing are not extensively documented, the inherent fluorescence of related quinoxaline derivatives suggests their potential in this area. The sensitivity of their electronic structure to the local environment could be harnessed for developing chemical sensors. For example, fluorinated indenoquinoxaline derivatives exhibit fluorescence, a property crucial for sensing applications where changes in emission can signal the presence of an analyte. mdpi.com The development of sensors based on this scaffold remains an area for future exploration.

Fundamental Photophysical Property Research

The photophysical properties of the indeno[1,2-b]quinoxaline scaffold are fundamental to its application in optoelectronic devices. Research has focused on understanding its absorption and emission characteristics, as well as how electrons behave within its molecular structure.

Derivatives of the indeno[1,2-b]quinoxaline core are known to be fluorophores. For instance, 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one is a fluorophore that emits light at 490 nm when dissolved in chloroform (B151607), with an excitation maximum at 400 nm. mdpi.com This fluorescence is a key characteristic for applications in organic light-emitting diodes (OLEDs) and sensing. The emission properties can be influenced by the solvent environment, a phenomenon known as solvatochromism, although specific studies detailing this behavior for this compound are not prevalent. The general class of quinoxaline derivatives, however, is known to exhibit intramolecular charge transfer (ICT) transitions, which are often sensitive to solvent polarity. beilstein-journals.org

Photophysical Data for a Representative Derivative (6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one)

Property Value Solvent Reference
Max. Absorption (λmax) 298 nm Chloroform mdpi.com
Max. Emission (λem) 490 nm Chloroform mdpi.com

The quinoxaline moiety is recognized for its strong electron-accepting capabilities, which facilitates efficient electron transport. beilstein-journals.org This property is critical for their use as n-type materials in organic electronics. The introduction of electron-withdrawing or electron-donating groups allows for the fine-tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is essential for optimizing electron injection and transport in devices. beilstein-journals.org

The planar nature of the indeno[1,2-b]quinoxaline ring system promotes intermolecular π-π stacking in the solid state. mdpi.com In certain crystal structures, these stacking interactions can lead to ordered assemblies. For example, 11,11-Diphenyl-11H-indeno[1,2-b]quinoxaline features weak aromatic π–π stacking with a centroid–centroid separation of 3.628 Å. nih.gov While not inherently helical, the creation of chiral or helical structures can be achieved through the introduction of specific chiral substituents, a strategy employed in advanced materials design to control molecular packing and chiroptical properties.

Future Perspectives and Emerging Research Avenues for 2 Methyl 11h Indeno 1,2 B Quinoxaline Research

Development of Novel and Sustainable Synthetic Methodologies

Future research into the synthesis of 2-Methyl-11H-indeno[1,2-b]quinoxaline and its analogs is increasingly geared towards efficiency, sustainability, and molecular diversity. The development of green and atom-economical synthetic protocols is a key priority.

Key Emerging Trends:

Organo-catalyzed Reactions: There is a growing interest in using metal-free organo-catalysts, such as mandelic acid, for the synthesis of the 11H-indeno[1,2-b]quinoxalin-11-one core. researchgate.net These methods offer advantages like mild reaction conditions, use of non-toxic solvents like aqueous ethanol (B145695), and avoidance of heavy metal contamination. researchgate.net

Supramolecular Catalysis: The use of catalysts like β-cyclodextrin in aqueous media represents a significant step towards environmentally friendly synthesis. nih.gov This approach allows reactions to be carried out at room temperature, often in water or even in a solid state, simplifying the procedure and reducing toxic waste. nih.gov

Multi-component Reactions (MCRs): One-pot, multi-component reactions are becoming crucial for building molecular complexity efficiently. researchgate.netrsc.org These strategies are particularly valuable for creating libraries of spiro-indenoquinoxaline derivatives, which are of significant interest for biological screening. researchgate.netrsc.org The high atom economy, operational simplicity, and reduction of byproducts make MCRs a sustainable choice for future syntheses. researchgate.net

Catalyst Innovation: Research continues into novel catalysts, such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, to improve reaction times and yields for quinoxaline (B1680401) synthesis. orientjchem.org The future will likely see the development of even more efficient and recyclable catalysts, including nanocatalysts, to make these synthetic routes more sustainable. researchgate.net

Table 1: Comparison of Conventional vs. Emerging Synthetic Methods for the Indenoquinoxaline Scaffold
ParameterConventional MethodsEmerging Sustainable Methods
CatalystOften relies on traditional acid/base catalysis or transition metals.Metal-free organo-catalysts researchgate.net, supramolecular catalysts (β-cyclodextrin) nih.gov, recyclable nanocatalysts. researchgate.net
SolventTypically organic solvents.Green solvents like water, aqueous ethanol, or solvent-free conditions. researchgate.netnih.gov
Reaction ConditionsOften requires elevated temperatures (reflux). iucr.orgmdpi.comRoom temperature, mild conditions. researchgate.netnih.gov
EfficiencyMulti-step procedures are common.Emphasis on one-pot, multi-component reactions with high atom economy. researchgate.netrsc.org
WorkupMay require complex purification (e.g., column chromatography).Simpler workup and purification procedures. researchgate.net

Advanced Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm that will accelerate the discovery and optimization of this compound derivatives. In silico methods are becoming indispensable for predicting molecular properties and guiding synthetic efforts.

Predictive Modeling: Computational tools are increasingly used for the early-stage evaluation of novel compounds. Density Functional Theory (DFT) calculations, for instance, have been employed to investigate the Z,E-isomerism in derivatives of the 11H-indeno[1,2-b]quinoxaline system. mdpi.com Future work will likely involve more sophisticated modeling to predict electronic properties, reactivity, and spectral characteristics, thereby reducing the need for trial-and-error experimentation.

Structure-Based Drug Design: For medicinal chemistry applications, molecular modeling plays a crucial role in understanding how these compounds interact with biological targets. nih.gov Docking studies can predict the binding modes of indenoquinoxaline derivatives within the catalytic sites of enzymes like c-Jun N-terminal kinases (JNKs), helping to rationalize structure-activity relationships (SAR). nih.govresearchgate.net This computational insight is vital for designing next-generation inhibitors with enhanced potency and selectivity.

In Silico ADME Prediction: The evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for drug development. Online tools are already being used to predict the bioavailability and drug-likeness of new indenoquinoxaline compounds. mdpi.com Future research will integrate more advanced machine learning and AI-driven models to provide highly accurate predictions of pharmacokinetic profiles, allowing for the pre-selection of candidates with the highest probability of success.

Exploration of New Functionalization Strategies for Targeted Properties

To unlock the full potential of the this compound core, future research will focus on developing diverse and precise functionalization strategies. This involves chemically modifying the core scaffold to fine-tune its electronic, optical, and biological properties for specific applications.

C-H Functionalization: Direct C-H functionalization is an emerging area in organic synthesis that offers a more atom-economical way to introduce new functional groups onto heterocyclic systems. nih.gov Applying these techniques to the indenoquinoxaline scaffold could provide novel pathways to derivatives that are difficult to access through traditional methods. Future efforts will likely focus on regioselective C-H functionalization to install a variety of substituents, including C-C, C-N, and C-S bonds. nih.gov

Derivatization for Biological Activity: A significant research avenue involves creating analogs with enhanced biological potency. This includes the synthesis of oxime derivatives and their O-substituted analogs, which have shown promise as potent JNK inhibitors. nih.govresearchgate.net Another strategy is the synthesis of amide derivatives from carboxylic acid precursors to improve properties such as water solubility and bioavailability, which is crucial for developing potential therapeutic agents. udhtu.edu.ua

Spirocyclization: The construction of spiroheterocycles from the 11H-indeno[1,2-b]quinoxalin-11-one core is a promising strategy for generating structurally complex and diverse molecules. rsc.orgmdpi.com Techniques like 1,3-dipolar cycloaddition reactions are being used to create novel spiro-pyrrolizidine systems. mdpi.com Future work will expand the range of dipolarophiles and dipoles used in these reactions to create extensive libraries of unique spiro compounds for screening against various biological targets. rsc.orgmdpi.com

Table 2: Examples of Functionalization Strategies and Their Targeted Outcomes
Functionalization StrategyExample ModificationTargeted Property/ApplicationReference
Oxime FormationConversion of the C11-ketone to an O-acyl-oxime.Enhanced JNK inhibitory activity for anti-inflammatory agents. nih.gov
Amide CouplingCoupling of a carboxylic acid derivative with various amines.Improved solubility and bioavailability for drug-like molecules. udhtu.edu.ua
Spirocyclization1,3-dipolar cycloaddition to form spiro-pyrrolizidines.Generation of molecular complexity for antimicrobial and anticancer screening. mdpi.com
Substitution on Benzene (B151609) RingIntroduction of fluoro or methyl groups.Modulation of electronic properties for materials science applications. iucr.orgmdpi.com

Expanding the Scope of Materials Science Applications

While much of the research on indenoquinoxalines has focused on their biological activities, their unique electronic and photophysical properties make them highly attractive candidates for advanced materials. Future research is poised to explore and exploit these characteristics more fully.

Organic Electronics: Quinoxaline-based N-heteroacenes are noted for their high thermal stability and narrow band-gap, which are desirable properties for organic electronic devices. iucr.orgiucr.org Specifically, derivatives of the indeno[1,2-b]quinoxaline scaffold are being investigated as potential hole-transport layers in quantum dot light-emitting diodes (QLEDs). iucr.orgiucr.org Future work will involve synthesizing new derivatives, including those based on the this compound core, and tuning their molecular structure to optimize charge carrier mobility and energy level alignment in devices.

Photonic Sensors: Certain functionally substituted indenoquinoxalines have shown potential as photonic sensors for detecting fluorescent dyes in industrial wastewater. nih.gov This application could be expanded by designing molecules with specific recognition sites for various environmental pollutants, leading to the development of highly sensitive and selective chemical sensors.

Corrosion Inhibition: The ability of indenoquinoxaline derivatives to act as corrosion inhibitors for mild steel surfaces opens another avenue for materials science research. nih.gov Future studies will likely focus on understanding the mechanism of inhibition and designing molecules with enhanced adsorption and protective film-forming capabilities on metal surfaces.

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